1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS. This compound features a chloro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is primarily used in various chemical reactions and has potential applications in scientific research and pharmaceuticals.
The compound can be synthesized through several methods, including Friedel-Crafts acylation, which involves the reaction of aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst.
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one belongs to the class of organic compounds known as ketones and is characterized by its functional groups, which influence its chemical reactivity and properties.
The synthesis of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one typically employs the Friedel-Crafts acylation method. In this process, 3-chloro-5-(trifluoromethylthio)benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to minimize hydrolysis risks.
The reaction conditions may include:
Industrial production may utilize continuous flow reactors for improved yield and purity, along with purification techniques like recrystallization or chromatography.
The molecular structure of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H8ClF3OS |
Molecular Weight | 274.68 g/mol |
IUPAC Name | 1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one |
InChI | InChI=1S/C10H8ClF3OS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3 |
InChI Key | MLTBDDKEVYBPLO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC1=CC(=CC(=C1)Cl)SC |
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles like amines or thiols under appropriate conditions.
The mechanism of action for 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one primarily involves its reactivity due to the presence of functional groups. For example:
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one exhibits characteristics typical of organic compounds:
The compound's chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific uses:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5